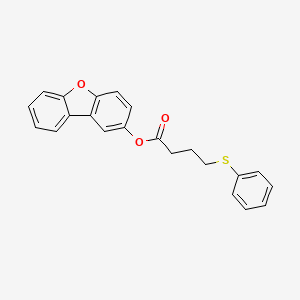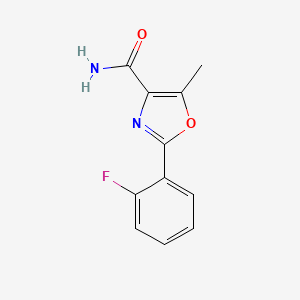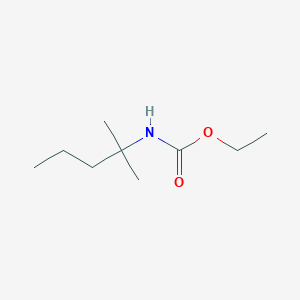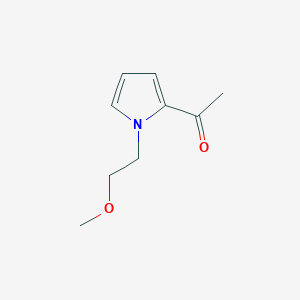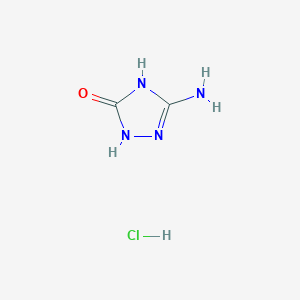
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride typically involves the reaction of hydrazine derivatives with carbonyl compounds. One common method involves the cyclization of hydrazinecarboxamide with formic acid under controlled conditions to form the triazole ring . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using crystallization or other separation techniques to obtain the final product.
化学反応の分析
Types of Reactions
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced triazole derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives. It is also employed in the development of new materials with specific properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and other biomolecules is crucial for its activity.
類似化合物との比較
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with similar structural features but different functional groups.
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: A triazole compound with an acetic acid moiety, used in coordination chemistry.
3-Amino-5-sulfanyl-1,2,4-triazole: A triazole derivative with a sulfanyl group, known for its biological activity.
Uniqueness
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C2H5ClN4O |
|---|---|
分子量 |
136.54 g/mol |
IUPAC名 |
3-amino-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C2H4N4O.ClH/c3-1-4-2(7)6-5-1;/h(H4,3,4,5,6,7);1H |
InChIキー |
LHEWALAYSZXZEK-UHFFFAOYSA-N |
正規SMILES |
C1(=NNC(=O)N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


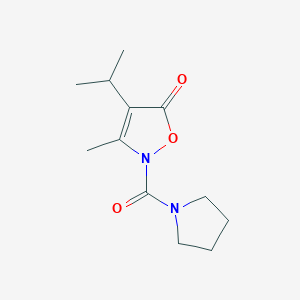
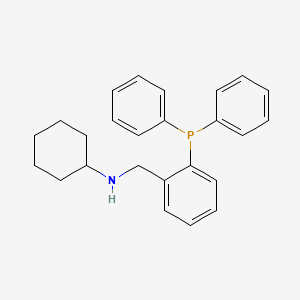
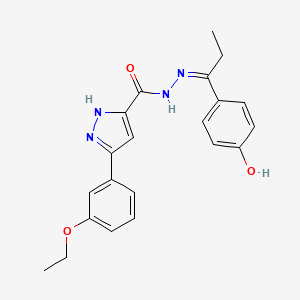
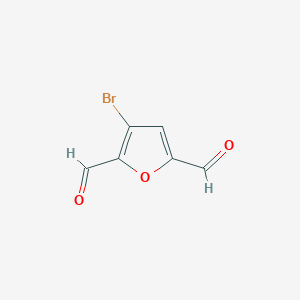

![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
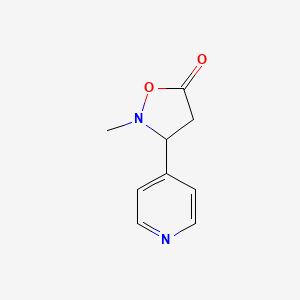

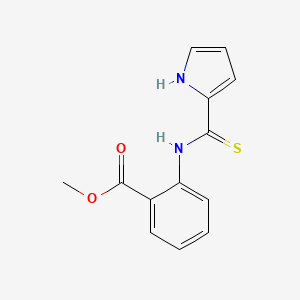
![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
